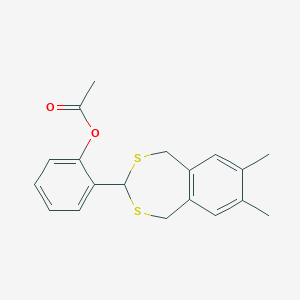
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate is a complex organic compound that belongs to the class of cyclohexanedicarboxylates
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate typically involves multi-step organic reactions. The starting materials often include thiophene derivatives and cyclohexanedicarboxylate esters. Common synthetic routes may involve:
Aldol Condensation: Combining thiophene derivatives with cyclohexanedicarboxylate esters under basic conditions.
Esterification: Using acid catalysts to esterify the intermediate products.
Hydrolysis and Oxidation: Hydrolyzing and oxidizing intermediates to achieve the final product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.
化学反应分析
Types of Reactions
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized states using oxidizing agents like potassium permanganate.
Reduction: Reduction to less oxidized forms using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Influencing metabolic or signaling pathways within cells.
相似化合物的比较
Similar Compounds
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-furyl)-1,3-cyclohexanedicarboxylate: Similar structure with a furan ring instead of a thiophene ring.
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-pyridyl)-1,3-cyclohexanedicarboxylate: Contains a pyridine ring, offering different chemical properties.
Uniqueness
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate is unique due to its specific combination of functional groups and the presence of a thiophene ring, which imparts distinct electronic and steric properties.
属性
IUPAC Name |
diethyl 4-hydroxy-4-methyl-6-oxo-2-thiophen-2-ylcyclohexane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6S/c1-4-22-15(19)12-10(18)9-17(3,21)14(16(20)23-5-2)13(12)11-7-6-8-24-11/h6-8,12-14,21H,4-5,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPSHXUSZHGSQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-2-(3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B378821.png)
![11-(5-chloro-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B378822.png)
![(1E)-1-(4-methylphenyl)-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B378823.png)
![5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B378825.png)

![11-(2-hydroxy-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B378828.png)
![5-(4-Bromophenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B378829.png)
![5,6-Dimethyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B378830.png)
![5-Phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B378832.png)
![2-[4-({3-CARBOXY-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)-3,3-DIMETHYLBUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID](/img/structure/B378833.png)
![2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378835.png)

![5-(4-bromophenyl)-N,N-diethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B378841.png)

